molecular formula C16H17N3O4 B2635953 diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate CAS No. 866157-74-6

diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate

Cat. No. B2635953
CAS RN: 866157-74-6
M. Wt: 315.329
InChI Key: YTDXXHUOKUOWEB-UHFFFAOYSA-N
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Description

“Diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate” is a chemical compound with the molecular formula C16H17N3O4 . It’s a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms . These compounds are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate”, often involves the copper-catalyzed click reaction of azides with alkynes . The structures of these derivatives are typically confirmed by spectroscopic techniques like NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of “diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate” can be established by various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the number and type of atoms in the molecule .

Scientific Research Applications

Improved Synthesis Methods

  • Enhanced Synthesis of 1H-1,2,3-Triazoles : An improved method for preparing substituted 1-benzyl-1H-1,2,3-triazoles from benzyl azides, which includes diethyl malonate derivatives, offers enhanced yields under mild conditions (Cottrell et al., 1991).

Chemical Synthesis and Reactions

  • Formation of Triazolo[5,1-c][1,2,4]triazine Derivatives : A study demonstrates the coupling of 1,2,4-triazole-5-diazonium nitrate with active methylene compounds like diethyl malonate, leading to triazolotriazines (Tennant & Vevers, 1976).
  • Synthesis of Pyrazolidinediones : Basic condensation involving 5-hydrazino-1-methyl-3-phenyl-1H-1,2,4-triazole with diethyl malonates yields β-hydrazides of malonic acids, indicating potential applications in synthetic organic chemistry (Woodruff & Polya, 1975).
  • Efficient Synthesis of 4-NANM-E : A rapid room-temperature method for synthesizing diethyl 2-((4-nitroanilino)methylene)malonate, a precursor in the synthesis of various biologically active quinoline derivatives (Valle et al., 2018).

Biological and Medicinal Applications

  • Antibacterial Activity : The synthesized compound diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria (Boukhssas et al., 2017).

Supramolecular Chemistry

  • Supramolecular Assembly Formation : The crystal structures of diethyl 2-(((aryl)amino)methylene)malonate derivatives were studied, revealing insights into supramolecular assembly formation assisted via non-covalent interactions (Shaik et al., 2019).

Future Directions

The future directions for “diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . For instance, 1,2,4-triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

diethyl 2-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-3-22-15(20)14(16(21)23-4-2)9-12-5-7-13(8-6-12)19-11-17-10-18-19/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDXXHUOKUOWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)N2C=NC=N2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate

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